molecular formula C9H14N2 B1500909 1-Cyclopropylpiperidine-4-carbonitrile

1-Cyclopropylpiperidine-4-carbonitrile

Cat. No. B1500909
M. Wt: 150.22 g/mol
InChI Key: UCYYYCCUIQMDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylpiperidine-4-carbonitrile is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1-cyclopropylpiperidine-4-carbonitrile

InChI

InChI=1S/C9H14N2/c10-7-8-3-5-11(6-4-8)9-1-2-9/h8-9H,1-6H2

InChI Key

UCYYYCCUIQMDFT-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(CC2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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[BH3-]C#N
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Synthesis routes and methods II

Procedure details

To a stirred solution of 1-cyclopropyl-4-piperidone (Alfa Aesar, 3.0 grams, 21.5 mmol) in a mixture of 1,2-dimethoxyethane (72 mL) and ethanol (2.2 mL) cooled at 0° C., was added p-toluenesulfonylmethylisocyanide (5.45 grams, 27.95 mmol). Solid potassium tertiary butoxide (5.54 grams, 49.45 mmol) was added over a period of 1 hour. The reaction mixture was stirred at this temperature for additional 1 hour and gradually warmed to room temperature. After stirring for 2 hours at this temperature, it was cooled to 0° C., diluted with brine and ethyl acetate. The organic layer was separated, dried over anhydrous sodium sulphate and the solvent was removed under reduced pressure to obtain crude product, which was purified by slica gel column to yield 1-cyclopropyl piperidine-4-carbonitrile (1.32 grams).
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3 g
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72 mL
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2.2 mL
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5.54 g
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brine
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Synthesis routes and methods III

Procedure details

5.0 g (45.4 mmol) of 4-cyanopiperidine were dissolved in 83 ml of methanol, and 11.9 g (68.1 mmol) of [(1-ethoxy-1-cyclopropyl)oxy]trimethylsilane, 2.9 ml (3.0 g, 49.9 mmol) of acetic acid and 6.0 g (91.0 mmol) of sodium cyanoborohydride were added. The reaction mixture was stirred at 60° C. for 16 h, cooled to RT and then filtered through kieselguhr, the filter cake was washed with methanol and the filtrate was concentrated under reduced pressure. The residue was taken up in ethyl acetate and washed twice with 1 N aqueous sodium hydroxide solution and once with saturated aqueous sodium chloride solution. The organic phase was dried over sodium sulphate, filtered and concentrated under reduced pressure. Yield: 6.0 g (88% of theory)
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5 g
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83 mL
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11.9 g
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2.9 mL
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6 g
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